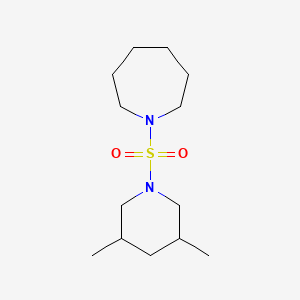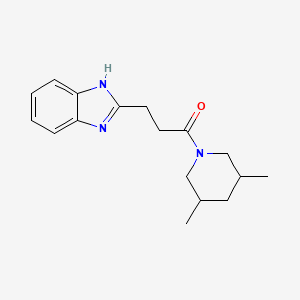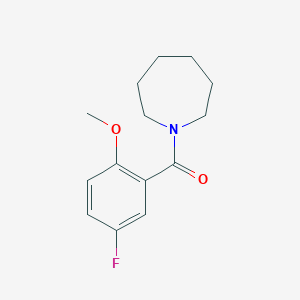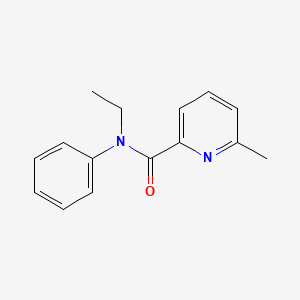
N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide, also known as DMCC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. DMCC is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C16H25N2O.
作用機序
N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide acts as a selective antagonist of the α4β2 nicotinic acetylcholine receptor by binding to the receptor and preventing the binding of acetylcholine. This inhibition of the receptor results in a decrease in the release of dopamine and other neurotransmitters, which are involved in various neurological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory retention. This compound has also been shown to have potential therapeutic effects in the treatment of nicotine addiction and other substance abuse disorders.
実験室実験の利点と制限
One of the main advantages of N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide is its selectivity for the α4β2 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in various neurological processes. However, this compound has a relatively short half-life and is quickly metabolized by the liver, which can limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for the study of N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide. One area of research is the development of more potent and selective α4β2 nicotinic acetylcholine receptor antagonists. Another area of research is the investigation of the potential therapeutic effects of this compound in the treatment of various neurological disorders. Additionally, the use of this compound in combination with other drugs or therapies may also be explored in future studies.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential for use in various scientific research applications. Its selectivity for the α4β2 nicotinic acetylcholine receptor makes it a useful tool for studying the role of this receptor in various neurological processes. While there are limitations to its use in certain experiments, the future directions for the study of this compound are promising and may lead to the development of new therapies for neurological disorders.
合成法
The synthesis of N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide involves the reaction of 4-methylcyclohexanone with 3-cyanopyridine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with dimethylamine to yield this compound. The overall yield of the synthesis process is approximately 40%.
科学的研究の応用
N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to act as a selective antagonist of the α4β2 nicotinic acetylcholine receptor, which is involved in various neurological processes such as learning, memory, and addiction. This compound has also been shown to have potential therapeutic effects in the treatment of Alzheimer's disease and other cognitive disorders.
特性
IUPAC Name |
N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-4-8-14(9-5-11)17(3)15(18)13-7-6-12(2)16-10-13/h6-7,10-11,14H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKXUFHTFDYYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)


![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)

![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7508887.png)
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)
![N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508904.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)



